molecular formula C10H18ClNO B2775050 [(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1240578-51-1

[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B2775050
CAS No.: 1240578-51-1
M. Wt: 203.71
InChI Key: TZWQWXQXYPBZBN-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C10H18ClNO It is a hydrochloride salt of an amine derivative, characterized by the presence of a furan ring substituted with a methyl group and an amine group attached to a 2-methylpropyl chain

Properties

IUPAC Name

2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-8(2)6-11-7-10-5-4-9(3)12-10;/h4-5,8,11H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWQWXQXYPBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfurylamine with 2-methylpropylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

(5-Methylfuran-2-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylfuran-2-yl)methylamine hydrochloride: Similar structure with a propyl chain instead of a 2-methylpropyl chain.

    5-Methylfurfurylamine: Lacks the 2-methylpropyl chain and hydrochloride salt.

    2-Methylpropylamine: Lacks the furan ring and methyl substitution.

Uniqueness

(5-Methylfuran-2-yl)methylamine hydrochloride is unique due to its specific combination of a furan ring with a methyl group and an amine group attached to a 2-methylpropyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(5-Methylfuran-2-yl)methylamine hydrochloride, a synthetic compound with a complex structure, is currently under investigation for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H18ClNC_{10}H_{18}ClN and a molecular weight of 203.71 g/mol. Its structure includes a butan-2-yl group attached to a 5-methylfuran-2-ylmethyl amine, which enhances its solubility and reactivity in biological systems. The hydrochloride form is particularly noted for increased water solubility, making it suitable for laboratory applications and biological studies.

The biological activity of (5-Methylfuran-2-yl)methylamine hydrochloride is hypothesized to arise from its interaction with various biomolecular targets:

  • Amine Group : The presence of the amine group allows for hydrogen bonding and electrostatic interactions with proteins and nucleic acids, potentially modulating their functions.
  • Furan Ring : The furan moiety may participate in π-π stacking interactions, which are critical for stabilizing interactions with biomolecules.

Biological Activities

Preliminary studies have indicated several areas of potential biological activity:

  • Antimicrobial Properties : Early investigations suggest that the compound may exhibit antimicrobial effects, making it a candidate for further medicinal chemistry exploration.
  • Anti-inflammatory Effects : There are indications that it may also possess anti-inflammatory properties, although detailed studies are still required to confirm these effects.

Case Studies

  • Antifolate Activity : Research on similar compounds has shown that modifications at specific positions can enhance their antifolate activity. For instance, 5-methyl-5-deaza analogues demonstrated significantly improved growth inhibition in cancer cell lines compared to traditional antifolates like methotrexate .
  • Hydrolysis Reactions : A study explored the hydrolysis of 5-methylfuran derivatives, revealing that the presence of the methyl group could facilitate reactions leading to stable products like 2,5-dioxopentanyl derivatives. This reaction is significant as it suggests pathways through which (5-Methylfuran-2-yl)methylamine hydrochloride might be metabolized in biological systems .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryIndications of reduced inflammation
AntifolateEnhanced growth inhibition in cancer cells

Future Directions

Given the preliminary findings regarding its biological activities, further research is warranted to explore:

  • Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways influenced by (5-Methylfuran-2-yl)methylamine hydrochloride will be crucial for elucidating its therapeutic potential.
  • In Vivo Studies : Conducting animal model studies will help assess the efficacy and safety profile of this compound in a biological context.

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